Cas no 373364-23-9 (3-hydrazino-N-methyl-3-oxopropanamide)
3-hydrazino-N-methyl-3-oxopropanamide Chemical and Physical Properties
Names and Identifiers
-
- 3-hydrazino-N-methyl-3-oxopropanamide
- 3-hydrazinyl-N-methyl-3-oxopropanamide
- alpha-(methylcarbamoyl)-acetohydrazide
- 2-(hydrazinecarbonyl)-N-methylacetamide
- 245H178
-
- Inchi: 1S/C4H9N3O2/c1-6-3(8)2-4(9)7-5/h2,5H2,1H3,(H,6,8)(H,7,9)
- InChI Key: ADDJRSWTAGJWTK-UHFFFAOYSA-N
- SMILES: O=C(CC(NN)=O)NC
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 123
- XLogP3: -1.8
- Topological Polar Surface Area: 84.2
3-hydrazino-N-methyl-3-oxopropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H251340-50mg |
3-Hydrazino-N-methyl-3-oxopropanamide |
373364-23-9 | 50mg |
$ 180.00 | 2022-06-02 | ||
| TRC | H251340-100mg |
3-Hydrazino-N-methyl-3-oxopropanamide |
373364-23-9 | 100mg |
$ 295.00 | 2022-06-02 | ||
| TRC | H251340-250mg |
3-Hydrazino-N-methyl-3-oxopropanamide |
373364-23-9 | 250mg |
$ 590.00 | 2022-06-02 |
3-hydrazino-N-methyl-3-oxopropanamide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-hydrazino-N-methyl-3-oxopropanamide
Introduction to 3-hydrazino-N-methyl-3-oxopropanamide (CAS No. 373364-23-9)
3-hydrazino-N-methyl-3-oxopropanamide, identified by the chemical compound code CAS No. 373364-23-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both hydrazino and amide functional groups in its molecular structure suggests potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting various biological pathways.
The molecular structure of 3-hydrazino-N-methyl-3-oxopropanamide consists of a propyl backbone modified with a hydrazino substituent at the terminal carbon and an N-methyl amide group at the middle carbon. This configuration imparts distinct reactivity, making it a versatile building block for further chemical modifications. The hydrazino group (-NH₂) is known for its ability to participate in condensation reactions with carbonyl compounds, forming 1,2-diazines, which are prevalent scaffolds in drug discovery. Concurrently, the amide functionality provides stability and facilitates interactions with biological targets such as enzymes and receptors.
In recent years, the pharmaceutical industry has increasingly focused on harnessing hydrazino-containing compounds due to their broad spectrum of biological activities. Studies have demonstrated that molecules incorporating hydrazino groups exhibit inhibitory effects on various enzymes and kinases, making them candidates for treating inflammatory diseases, cancer, and infectious disorders. For instance, derivatives of hydrazino compounds have been investigated for their potential to modulate Janus kinases (JAKs), which play a crucial role in immune responses and signal transduction.
3-hydrazino-N-methyl-3-oxopropanamide (CAS No. 373364-23-9) stands out as a compound with significant synthetic utility. Its structural features allow for facile derivatization into more complex molecules through reactions such as nucleophilic substitution, condensation, and cyclization. These transformations enable chemists to explore diverse chemical space, leading to the discovery of novel pharmacophores with enhanced efficacy and reduced toxicity. The N-methyl group further enhances the compound's metabolic stability, which is a critical factor in drug development.
Advances in computational chemistry have accelerated the design and optimization of molecules like 3-hydrazino-N-methyl-3-oxopropanamide. Molecular modeling studies suggest that this compound can interact with biological targets through hydrogen bonding networks formed by its functional groups. Such interactions are pivotal in determining binding affinity and specificity, which are essential for therapeutic success. Additionally, virtual screening techniques have been employed to identify potential drug-like candidates derived from this scaffold, streamlining the drug discovery process.
The synthesis of 3-hydrazino-N-methyl-3-oxopropanamide (CAS No. 373364-23-9) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the introduction of the hydrazino group via reduction of nitroalkanes or oxidation of aziridines, followed by amide bond formation using appropriate carboxylic acid derivatives or activated intermediates. Recent methodologies have focused on greener solvents and catalytic systems to improve sustainability while maintaining efficiency.
In the realm of medicinal chemistry, 3-hydrazino-N-methyl-3-oxopropanamide has been explored as a precursor for kinase inhibitors and antiviral agents. For example, modifications at the propyl chain can introduce polar or aromatic moieties that enhance binding interactions with target proteins. Furthermore, its ability to form 1,2-diazines upon reaction with aldehydes or ketones opens avenues for designing heterocyclic compounds known to exhibit pharmacological activity.
The pharmacokinetic profile of derivatives derived from 3-hydrazino-N-methyl-3-oxopropanamide (CAS No. 373364-23-9) is another area of active research. By optimizing molecular weight and lipophilicity through structural modifications, researchers aim to achieve desirable pharmacokinetic properties such as oral bioavailability and prolonged circulation time. Preclinical studies have begun evaluating the efficacy and safety of these derivatives in animal models, providing insights into their potential therapeutic applications.
Future directions in the study of 3-hydrazino-N-methyl-3-oxopropanamide include exploring its role in modulating post-translational modifications such as protein phosphorylation. Given its reactivity with phosphine oxides or thiols present in biological systems, this compound could serve as a tool compound for studying signaling pathways involving these modifications. Additionally, advances in biocatalysis may enable more efficient synthesis routes for this molecule using engineered enzymes.
In conclusion,3-hydrazino-N-methyl-3-oxopropanamide (CAS No. 373364-23-9) represents a fascinating molecule with substantial potential in pharmaceutical research and development. Its unique structural attributes combined with recent advancements in synthetic methodologies make it a compelling candidate for further exploration. As research continues to uncover new biological functions and synthetic strategies,this compound is poised to contribute significantly to the discovery of novel therapeutics targeting diverse diseases.
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